N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1448064-62-7
VCID: VC4737658
InChI: InChI=1S/C25H31N3O4/c1-16(2)25(31)28-13-7-9-18-11-12-19(14-21(18)28)27-24(30)23(29)26-15-22(32-4)20-10-6-5-8-17(20)3/h5-6,8,10-12,14,16,22H,7,9,13,15H2,1-4H3,(H,26,29)(H,27,30)
SMILES: CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC
Molecular Formula: C25H31N3O4
Molecular Weight: 437.54

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

CAS No.: 1448064-62-7

Cat. No.: VC4737658

Molecular Formula: C25H31N3O4

Molecular Weight: 437.54

* For research use only. Not for human or veterinary use.

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide - 1448064-62-7

Specification

CAS No. 1448064-62-7
Molecular Formula C25H31N3O4
Molecular Weight 437.54
IUPAC Name N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Standard InChI InChI=1S/C25H31N3O4/c1-16(2)25(31)28-13-7-9-18-11-12-19(14-21(18)28)27-24(30)23(29)26-15-22(32-4)20-10-6-5-8-17(20)3/h5-6,8,10-12,14,16,22H,7,9,13,15H2,1-4H3,(H,26,29)(H,27,30)
Standard InChI Key CVUGEJZITZALRF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC

Introduction

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound features a tetrahydroquinoline moiety and an oxalamide functional group, which are known for their biological and pharmacological significance. The unique molecular structure of this compound has drawn attention in medicinal chemistry for its potential therapeutic applications.

Synthesis

The synthesis of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves multistep organic reactions. General steps include:

  • Formation of the tetrahydroquinoline core through cyclization reactions.

  • Introduction of the oxalamide group via condensation with oxalyl chloride or related reagents.

  • Substitution reactions to attach functional groups like isobutyryl and methoxy-o-tolyl moieties.

These steps are conducted under controlled conditions to ensure high yields and purity.

Mechanism of Action and Biological Relevance

The tetrahydroquinoline moiety in this compound is known to interact with molecular targets such as enzymes or receptors. Preliminary studies on similar compounds suggest:

  • Antimicrobial Activity: Potential inhibition of bacterial cell wall synthesis.

  • Anticancer Properties: Modulation of kinase activity involved in cancer cell proliferation.

Such activities make it a candidate for further exploration in drug development .

Applications

Potential applications of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide include:

  • Medicinal Chemistry: As a lead compound for developing antimicrobial or anticancer agents.

  • Biological Research: Studying enzyme inhibition and receptor signaling pathways.

Continued research could uncover additional therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator